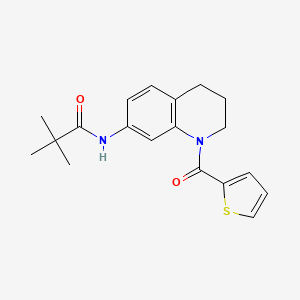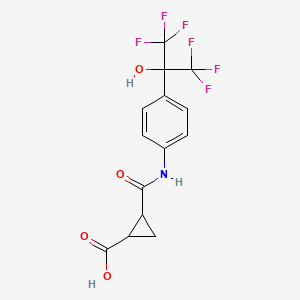![molecular formula C14H12N2O B2811408 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 28643-53-0](/img/structure/B2811408.png)
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one
Descripción general
Descripción
“1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds, which are key components to functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the compound is obtained .Molecular Structure Analysis
The molecular structure of “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” is characterized by the presence of a benzimidazole nucleus, which is a good bioisostere of naturally occurring nucleotides . The spectral data of the compound indicates the bidentate bonding mode for bis-benzimidazole .Chemical Reactions Analysis
The chemical reactions involving “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” are characterized by the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The compound can also be deprotonated with stronger bases .Aplicaciones Científicas De Investigación
Photoluminescence and Antitumor Activity
A zinc complex based on a derivative of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one exhibited significant photoluminescence and antitumor activity, particularly against esophageal cancer. This complex showed more potent inhibition of cancer cell growth compared to cisplatin, a well-known chemotherapy drug (Che et al., 2015).
Synthesis of Functionalized Benzimidazoimidazoles
A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach has been used for the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, showing the versatility of this chemical structure in creating complex and functional molecules (Veltri et al., 2018).
Polymerization and Material Properties
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one has been used in the synthesis of polymers, demonstrating its utility in materials science. These polymers, which include homopolymers and copolymers containing 2H-benzimidazol-2-one units, have high molecular weight, solubility in various organic solvents, and excellent thermal stability (Mir et al., 2012).
Catalysis in Organic Synthesis
Research has been conducted on using 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one derivatives as catalysts in various organic synthesis processes. These include the synthesis of 1,2,4,5-tetrasubstituted imidazoles and the development of air-stable Ruthenium(II)-NNN pincer complexes for the efficient coupling of aromatic diamines and alcohols to 1H-benzo[d]imidazoles (Zolfigol et al., 2013) (Li et al., 2018).
Antimicrobial and Antifungal Activity
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one derivatives have been studied for their antimicrobial and antifungal properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria and have potential as drug candidates (Olczak et al., 2023).
Synthesis of Non-Linear Optical Materials
Derivatives of 1-Benzyl-1H-benzo[d]imidazol-2(3H)-one have been synthesized and characterized for their potential as organic non-linear optical (NLO) materials. Their significant molecular hyperpolarizabilities and microscopic NLO behavior indicate potential applications in various NLO devices (Manikandan et al., 2019).
Direcciones Futuras
The future directions for “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” could involve its potential applications in the field of medicinal chemistry, given the wide-ranging biological activity of benzimidazole derivatives . The experimental results and drug-likeness properties of similar compounds suggest their potential to be developed as potent anticancer drugs in the near future .
Propiedades
IUPAC Name |
3-benzyl-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGPRLHZAOPVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2811325.png)

![Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2811327.png)


![N-Cyclopropyl-2-[4-[3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B2811337.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2811338.png)
![3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2811340.png)
![2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid](/img/structure/B2811341.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2811343.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2811345.png)

![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)